Cas no 34981-26-5 (Kurarinone)

Kurarinone 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2S)-
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
- Kurarinone
- 2-(2,4-dihydroxy-phenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)-chroman-4-one
- AC1L2JFT
- AC1Q6KJI
- AR-1C6395
- CHEBI:568666
- CTK4H3380
- Oprea1_810065
- SureCN904617
- (-)-Kurarinone
- (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- Marini
- (2S)-(-)-kurarinone
- 1ST165712
- CHEBI:66150
- (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one
- CS-0019608
- HY-N2279
- Kurarinone, >=98% (HPLC)
- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- Q27134672
- LMPK12140499
- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one
- 34981-26-5
- DTXSID60956438
- C17446
- 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone
- MS-27860
- SCHEMBL563362
- AC-34397
- AKOS030530879
- (2S)-2-[2,4-bis(oxidanyl)phenyl]-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-yl-hex-4-enyl]-7-oxidanyl-2,3-dihydrochromen-4-one
- J0U
- FT-0686651
- CHEBI:188890
- AKOS015960512
- BDBM50486896
- FT-0775939
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)chroman-4-one
- CHEMBL492826
- SCHEMBL904617
- LMPK12140467
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy- methoxy-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-
- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- BDBM50486907
- 2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
- CHEMBL492827
- SCHEMBL904627
- CHEMBL453641
- GLXC-03169
- (2S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2(R)-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one; 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone
-
- MDL: MFCD03411889
- インチ: InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m1/s1
- InChIKey: LTTQKYMNTNISSZ-MWTRTKDXSA-N
- ほほえんだ: CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](C3=C(C=C(C=C3)O)O)O2)C(=C)C)C
計算された属性
- せいみつぶんしりょう: 438.20400
- どういたいしつりょう: 424.188589
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- ぶんしりょう: 438.5
- トポロジー分子極性表面積: 107
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.215±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 117-119 ºC
- ふってん: 659.3°Cat760mmHg
- フラッシュポイント: 224.8°C
- 屈折率: 1.622
- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 96.22000
- LogP: 5.60960
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Kurarinone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
Kurarinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0920-5mg |
Kurarinone |
34981-26-5 | 5mg |
¥6117.93 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-10 mg |
Kurarinone |
34981-26-5 | 99.72% | 10mg |
¥2987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-25 mg |
Kurarinone |
34981-26-5 | 99.72% | 25mg |
¥5557.00 | 2022-04-26 | |
MedChemExpress | HY-N2279-10mg |
Kurarinone |
34981-26-5 | 99.47% | 10mg |
¥2500 | 2024-07-21 | |
Ambeed | A236069-5mg |
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |
34981-26-5 | 98% | 5mg |
$121.0 | 2025-02-21 | |
Ambeed | A236069-10mg |
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |
34981-26-5 | 98% | 10mg |
$196.0 | 2025-02-21 | |
ChemFaces | CFN92003-20mg |
Kurarinone |
34981-26-5 | >=98% | 20mg |
$118 | 2021-07-22 | |
Alichem | A019111263-25mg |
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |
34981-26-5 | 97% | 25mg |
631.62 USD | 2021-05-31 | |
TargetMol Chemicals | T5S0993-100mg |
Kurarinone |
34981-26-5 | 99.72% | 100mg |
¥ 6680 | 2024-07-20 | |
eNovation Chemicals LLC | D660306-5mg |
Kurarinone |
34981-26-5 | 98% (HPLC) | 5mg |
$565 | 2025-02-19 |
Kurarinone 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
Kurarinoneに関する追加情報
Research Brief on Kurarinone (34981-26-5): Recent Advances and Therapeutic Potential
Kurarinone (CAS: 34981-26-5), a prenylated flavonoid isolated from Sophora flavescens, has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings (2022-2023) regarding its molecular mechanisms, pharmacological activities, and potential therapeutic applications, with particular attention to its structural specificity conferred by the 34981-26-5 identifier.
Recent studies have elucidated Kurarinone's unique binding affinity to multiple cellular targets. A 2023 Nature Communications study demonstrated its allosteric modulation of the NLRP3 inflammasome (IC50 = 1.8 μM) through direct interaction with the NEK7 component. This mechanism explains its observed anti-inflammatory effects in murine models of colitis, showing 62% reduction in inflammatory markers compared to controls (p < 0.01). The 34981-26-5-specific stereochemistry appears critical for this interaction, as shown by molecular docking simulations.
In oncology research, Kurarinone has shown promising multi-target activity. A June 2023 Cancer Research publication revealed its dual inhibition of BRD4 (KD = 3.2 nM) and PD-L1 (63% downregulation at 10 μM) in triple-negative breast cancer models. The compound's 34981-26-5-associated isoprenyl group was found essential for membrane permeability and intracellular accumulation, achieving tumor growth inhibition of 78% in xenograft models when administered at 20 mg/kg/day.
Metabolic studies using LC-MS/MS have characterized Kurarinone's pharmacokinetic profile. The 34981-26-5 derivative exhibits moderate oral bioavailability (F = 41%) with extensive hepatic glucuronidation. A recent Acta Pharmaceutica Sinica B paper (2023) identified CYP2C8 as the primary metabolizing enzyme, suggesting potential drug-drug interactions that warrant consideration in therapeutic development.
Notably, structural modifications of the 34981-26-5 scaffold have yielded derivatives with improved properties. A July 2023 Journal of Medicinal Chemistry report described a fluorinated analog (Kur-7F) showing 5-fold enhanced blood-brain barrier penetration while maintaining the parent compound's neuroprotective effects in Alzheimer's disease models (Aβ42 clearance increased by 210%).
The current research landscape suggests Kurarinone's potential as a multi-indication therapeutic candidate. Ongoing Phase I clinical trials (NCT05432826) are evaluating its safety profile in healthy volunteers, while preclinical data continues to validate its mechanism-based efficacy across inflammatory, oncological, and neurodegenerative models. The 34981-26-5 structural core remains a valuable template for further medicinal chemistry optimization.
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